![molecular formula C19H18N2O B11837181 Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)- CAS No. 111733-93-8](/img/structure/B11837181.png)
Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-
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Overview
Description
2-(3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)-1-phenylethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and presence in various natural products . This compound features a fused bicyclic structure, combining a pyridine ring with an indole moiety, making it a valuable scaffold for drug development and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)-1-phenylethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications . For example, the reaction of indole derivatives with suitable aldehydes or ketones in the presence of catalysts can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the synthesis process . Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized indole compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl) as an anticancer agent. Research conducted on various derivatives has demonstrated significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study evaluating the compound's activity against Aurora B kinase showed promising results in inhibiting tumor growth in vitro and in vivo .
Neuroprotective Effects
The compound's structural similarity to established neuroprotective agents suggests its potential role in treating neurodegenerative diseases. Preliminary investigations indicate that it may exert protective effects against oxidative stress-induced neuronal damage. This is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease where oxidative stress plays a critical role .
Antimicrobial Properties
Ethanone derivatives have also been screened for antimicrobial activity. Studies have shown that certain modifications to the compound can enhance its efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A series of derivatives based on Ethanone were synthesized and evaluated for their anticancer properties. The synthesis involved the reaction of Ethanone with different acyl halides under controlled conditions. The resulting compounds were screened against several cancer cell lines, revealing that some derivatives exhibited IC50 values in the low micromolar range . This study underscores the importance of structural modifications in enhancing biological activity.
Case Study 2: Neuroprotective Screening
In a neuroprotection study, Ethanone was tested for its ability to protect neuronal cells from apoptosis induced by amyloid-beta peptides. Results indicated that treatment with Ethanone significantly reduced cell death and preserved mitochondrial function . This suggests a potential therapeutic role for the compound in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways . Detailed studies on its molecular interactions and effects are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: This compound shares a similar core structure but differs in its degree of saturation and functional groups.
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: Another related compound with slight variations in its ring structure and substituents.
Uniqueness
2-(3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)-1-phenylethanone is unique due to its specific combination of a pyridine and indole ring fused together, along with a phenylethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl), is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H18N2O
- Molecular Weight : 290.37 g/mol
- CAS Number : 111733-93-8
- InChI Key : CLCAEHUOZKXOTB-UHFFFAOYSA-N
The compound features a pyridoindole structure that contributes to its diverse biological activities. It is characterized by a high degree of lipophilicity and moderate solubility in water, which affects its bioavailability and pharmacokinetic properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that ethanone derivatives exhibit cytotoxicity against various cancer cell lines. For instance:
- C6 Glioma Cells : A derivative showed an IC50 value of 5.13 µM, outperforming the standard chemotherapy drug 5-FU with an IC50 of 8.34 µM. The mechanism of action involved inducing apoptosis and cell cycle arrest in C6 cells .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The presence of the pyridoindole structure is believed to contribute to these protective effects by modulating signaling pathways related to cell survival and inflammation .
Enzyme Inhibition
Ethanone has been identified as a potent inhibitor of several cytochrome P450 enzymes, including CYP1A2 and CYP2D6. This inhibition can influence drug metabolism and may lead to drug-drug interactions when co-administered with other medications .
Case Studies
-
Study on Cytotoxicity :
- Objective : To evaluate the cytotoxic effects of ethanone derivatives on cancer cell lines.
- Findings : Compounds exhibited selective toxicity towards cancer cells while sparing healthy cells, indicating a favorable therapeutic index.
-
Neuroprotection in Animal Models :
- Objective : To assess the neuroprotective effects in models of induced oxidative stress.
- Results : Treatment with ethanone derivatives resulted in reduced markers of oxidative damage and improved behavioral outcomes in treated animals compared to controls.
Research Findings Summary
Study Focus | Key Findings |
---|---|
Anticancer Activity | IC50 values indicate significant cytotoxicity against glioma cells; apoptosis is a primary mechanism. |
Neuroprotection | Exhibits protective effects against oxidative stress in neuronal models. |
Enzyme Interaction | Inhibits CYP1A2 and CYP2D6; potential for drug-drug interactions noted. |
Properties
CAS No. |
111733-93-8 |
---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-phenyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H18N2O/c22-19(14-6-2-1-3-7-14)13-21-11-10-16-15-8-4-5-9-17(15)20-18(16)12-21/h1-9,20H,10-13H2 |
InChI Key |
CLCAEHUOZKXOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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